Camonagrel - 105920-77-2

Camonagrel

Catalog Number: EVT-1541135
CAS Number: 105920-77-2
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Camonagrel is synthesized from various chemical precursors, which are derived from both natural and synthetic sources. Its development is rooted in the need for more effective antiplatelet therapies that can provide better patient outcomes with fewer side effects compared to existing medications.

Classification

Camonagrel belongs to the class of compounds known as thienopyridines, which are characterized by their ability to inhibit platelet aggregation through the blockade of adenosine diphosphate receptors on platelets. This mechanism is crucial in managing cardiovascular diseases where thrombus formation poses significant risks.

Synthesis Analysis

Methods

The synthesis of Camonagrel can be achieved through several methods, primarily involving multi-step organic reactions. The most common synthesis route includes the following steps:

  1. Formation of Thienopyridine Core: The initial step involves the condensation of appropriate thiophene and pyridine derivatives.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the pharmacological properties of the compound, such as improving solubility and bioavailability.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography may be employed to monitor reaction progress and purity.

Molecular Structure Analysis

Structure

Camonagrel's molecular structure features a thienopyridine backbone with specific substituents that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}S (exact values depend on specific substituents)

Data

  • Molecular Weight: Approximately 300 g/mol (exact weight varies with substituents)
  • 3D Structure: The three-dimensional conformation is critical for its interaction with biological targets and can be analyzed using computational modeling techniques.
Chemical Reactions Analysis

Reactions

Camonagrel undergoes various chemical reactions that are essential for its functionality as an antiplatelet agent. Key reactions include:

  1. Binding to Platelet Receptors: Camonagrel binds irreversibly to the P2Y12_{12} receptor on platelets, inhibiting activation pathways.
  2. Metabolic Degradation: In vivo, it is metabolized primarily in the liver through cytochrome P450 enzymes, leading to active metabolites that also contribute to its pharmacological effects.

Technical Details

The kinetics of these reactions can be studied using enzyme assays and receptor binding studies, providing insights into the potency and duration of action of Camonagrel.

Mechanism of Action

Process

The mechanism by which Camonagrel exerts its antiplatelet effects involves:

  1. Receptor Inhibition: By binding to the P2Y12_{12} receptor, it prevents adenosine diphosphate from activating platelet aggregation pathways.
  2. Signal Transduction Interference: This inhibition disrupts downstream signaling cascades that lead to platelet activation and aggregation.

Data

  • IC50_{50} Values: Studies indicate that Camonagrel exhibits low nanomolar IC50_{50} values against platelet aggregation in vitro.
  • Duration of Action: The effects can last several days post-administration due to irreversible binding properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

Comprehensive studies on the solubility and stability profiles are essential for formulation development, impacting bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Camonagrel has potential applications in various scientific domains:

  • Cardiovascular Research: Used in studies aimed at understanding platelet biology and thrombus formation mechanisms.
  • Drug Development: Serves as a lead compound for developing new antiplatelet therapies with improved safety profiles.
  • Clinical Trials: Currently being evaluated in clinical settings for its efficacy in preventing cardiovascular events among high-risk populations.
Chemical Characterization of Camonagrel

Structural Analysis & Physicochemical Properties

Camonagrel (CAS 105920-77-2) is a synthetic organic compound with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g/mol. Its IUPAC name is (±)-5-(2-imidazol-1-ylethoxy)-1-indanecarboxylic acid, featuring a chiral center that renders it racemic [1] [7]. Key structural components include:

  • An indane carboxylic acid moiety providing hydrophilicity.
  • An imidazole ring linked via an ethyleneoxy spacer, critical for enzymatic inhibition.
  • A carboxylic acid group enabling salt formation and influencing solubility.

Table 1: Physicochemical Properties of Camonagrel

PropertyValueSignificance
Molecular Weight272.30 g/molOptimal for bioavailability
Hydrogen Bond Acceptors3Enhances target binding
Hydrogen Bond Donors1 (COOH group)Influences solubility
Rotatable Bonds5Impacts conformational flexibility
Topological Polar Surface Area64.35 ŲPredicts moderate cell permeability
XLogP1.63Indicates moderate lipophilicity
Lipinski's Rule Violations0Suggests drug-like properties

The compound's moderate lipophilicity (XLogP 1.63) and polar surface area (64.35 Ų) align with drug-likeness guidelines. Its carboxylic acid group contributes to pH-dependent solubility, enhancing intestinal absorption in its ionized form [1] [4] [7].

Synthetic Pathways & Organic Classification

Camonagrel is classified as a synthetic organic compound derived from multi-step organic synthesis. While explicit reaction schemes are proprietary, its structure suggests key synthetic strategies:

  • Indane Core Construction: Likely via Friedel-Crafts acylation/alkylation of phenylpropanoic acid derivatives.
  • Ether Linkage Installation: Williamson ether synthesis coupling 5-hydroxyindane-1-carboxylic acid with 2-chloroethylimidazole.
  • Chiral Resolution: Separation of racemates to isolate enantiomers (though clinical use typically involves the racemate) [1] [3].

Table 2: Key Synthetic Building Blocks

ComponentRoleReaction Type
1-Indanecarboxylic acidCore scaffold providerNucleophilic substitution
1-(2-Chloroethyl)imidazoleImidazole delivery reagentWilliamson ether synthesis
Chiral resolving agentsEnantiomer separation (if applicable)Diastereomeric salt crystallization

The synthesis adheres to green chemistry principles by minimizing hazardous intermediates, evidenced by the absence of heavy metals in its structure. Final purification likely involves crystallization to achieve >98% purity, as required for pharmacological use [4] [9].

Molecular Interactions & Binding Affinities

Camonagrel primarily acts as a potent and selective thromboxane A₂ synthase (TXAS) inhibitor, with additional modulatory effects on prostaglandin E₂ (PGE₂) [4] [5]. Its mechanism involves:

Thromboxane Synthase Inhibition

  • Competitive binding to the TXAS heme-active site via the imidazole nitrogen, displacing the prostaglandin H₂ (PGH₂) substrate.
  • IC₅₀ values in the nanomolar range (exact values undisclosed), confirmed by:
  • >80% suppression of thromboxane B₂ (TXB₂) in diabetic rat models [2].
  • Dose-dependent inhibition of platelet aggregation ex vivo [5].

Prostaglandin Modulation

  • Indirect PGE₂ reduction by shunting PGH₂ toward prostacyclin (PGI₂) synthesis.
  • Restoration of the PGI₂/TXA₂ balance (from 0.5 in diabetes to 1.8 with camonagrel), crucial for vasodilation and antiplatelet effects [2] [8].

P-Selectin Suppression

  • At 3–100 μM, camonagrel inhibits P-selectin-mediated platelet/neutrophil adhesion by enhancing endothelial prostacyclin synthesis. This reduces vascular inflammation in thrombosis models [5].

Table 3: Molecular Targets and Affinities

TargetInteraction TypeBiological Consequence
Thromboxane A₂ synthaseCompetitive inhibitionBlocks TXA₂ formation; ↓ platelet aggregation
Prostaglandin E₂Indirect suppressionReduces inflammation
P-Selectin expressionDownregulation via PGI₂Inhibits leukocyte adhesion

The imidazole-ethyleneoxy linker is essential for orienting the molecule in TXAS’s hydrophobic pocket, while the indane scaffold stabilizes binding through van der Waals interactions [5] [8].

Table 4: Camonagrel Compound Nomenclature

Identifier TypeName/Number
Systematic IUPAC Name(±)-5-(2-imidazol-1-ylethoxy)-1-indanecarboxylic acid
CAS Registry Number105920-77-2
PubChem CID65892
ChEMBL IDCHEMBL2104622
SynonymsNone widely adopted

Properties

CAS Number

105920-77-2

Product Name

Camonagrel

IUPAC Name

5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-indene-1-carboxylic acid

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C15H16N2O3/c18-15(19)14-3-1-11-9-12(2-4-13(11)14)20-8-7-17-6-5-16-10-17/h2,4-6,9-10,14H,1,3,7-8H2,(H,18,19)

InChI Key

IRWWXLHSNMVHNY-UHFFFAOYSA-N

SMILES

C1CC2=C(C1C(=O)O)C=CC(=C2)OCCN3C=CN=C3

Synonyms

5-(2-imidazol-1-ylethoxy)-1-indancarboxylic acid
camonagrel
FI 2845
FI-2845

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC(=C2)OCCN3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.